molecular formula C9H5Cl2N3 B162299 4,6-Dichloro-2-(2-pyridinyl)pyrimidine CAS No. 10235-65-1

4,6-Dichloro-2-(2-pyridinyl)pyrimidine

Cat. No. B162299
CAS RN: 10235-65-1
M. Wt: 226.06 g/mol
InChI Key: NBAPGMJZRHWJAA-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C9H5Cl2N3. It is used in the synthesis of N-substituted azacalix pyrimidines . The cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Synthesis Analysis

The synthesis of “4,6-Dichloro-2-(2-pyridinyl)pyrimidine” involves various chemical reactions. For instance, it has been used in the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . More detailed synthesis procedures can be found in relevant scientific literature .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(2-pyridinyl)pyrimidine” can be analyzed using various computational and experimental techniques. The compound has a molecular weight of 148.978 . More detailed structural information can be found in databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” undergoes various chemical reactions. For example, it shows three cathodic waves in cyclic voltammograms, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . More detailed information about its chemical reactions can be found in relevant scientific literature .


Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(2-pyridinyl)pyrimidine” has a molecular weight of 226.06 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count. Its topological polar surface area is 38.7 Ų .

Scientific Research Applications

Nonlinear Optical Properties

A study by Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) from 4,6-dichloro-2-(methylthio)pyrimidine. The research focused on understanding the molecular and electronic structure through spectroscopic studies, including FT-Raman, FT-IR, and NMR. The study revealed the potential of DCMSP for nonlinear optical applications, making it suitable for devices like optical limiters and optical switches (Murthy et al., 2019).

Synthesis of Bioactive Compounds

Martínez et al. (2012) explored the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, a class of bioactive compounds, from 4,6-dichloro-2-(4-morpholinyl)pyrimidine. The study used palladium-catalyzed cross-coupling reactions, showcasing the chemical versatility and potential pharmaceutical applications of these pyrimidine derivatives (Martínez et al., 2012).

Chemical Reactions and Structural Analysis

Research conducted by Boldyrev et al. (1977) focused on the reaction of 5-substituted 4,6-dichloro-2-aminopyrimidines with oxalyl chloride, leading to the formation of 2-isocyanatopyrimidines. This study provided insights into the chemical structures and reactions of pyrimidine derivatives, contributing to the understanding of their chemical properties (Boldyrev et al., 1977).

Structural and Electronic Investigations

Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including those related to 4,6-dichloro-2-(2-pyridinyl)pyrimidine. The research focused on the structural parameters, electronic properties, and nonlinear optical (NLO) exploration, highlighting the significance of these compounds in medicine and NLO fields (Hussain et al., 2020).

Chemoselective Reactions

A study by Baiazitov et al. (2013) discussed chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. The research revealed how anilines and secondary aliphatic amines selectively displace the chloride group, contributing to the understanding of selective chemical reactions in pyrimidine chemistry (Baiazitov et al., 2013).

Future Directions

The future directions of “4,6-Dichloro-2-(2-pyridinyl)pyrimidine” could involve its use in the synthesis of new compounds and exploration of its potential therapeutic applications . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

4,6-dichloro-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPGMJZRHWJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476628
Record name 4,6-dichloro-2-(2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(2-pyridinyl)pyrimidine

CAS RN

10235-65-1
Record name 4,6-dichloro-2-(2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-(pyridin-2-yl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

nButyllithium (1.5 M in hexanes/1.53 mL, 2.3 mmol) was added dropwise to a solution of 4-bromopyridine (200 μL, 2.08 mmol) and in diethyl ether (20 mL)−78° C. After 30 minutes, the reaction mixture was warmed to −30° C. and 4,6-dichloropyrimidine (283 mg, 1.9 mmol) was added. The reaction mixture was allowed to warm to 0° C. over 60 min after which water (2 mmol) and acetic acid (4 mmol) were added followed by DDQ (431 mg, 1.9 mmol). After 30 minutes, the reaction mixture was diluted with diethyl ether (30 mL) and washed three times with aqueous 3M NaOH. the organic layer was dried over MgSO4. Filtration and removal of volatiles under reduced pressure yielded a brown gummy solid which was purified by flash chromatography to afford 2-pyridyl-4,6-dichloropyrimidine as a white solid (0.261 mg, 61%). 1H NMR: (CDCl3) δ 7.40, 1H, s; 8.23, 2H, d; 8.80, 2H, d.
[Compound]
Name
hexanes
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mmol
Type
reactant
Reaction Step Three
Quantity
4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
431 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kreiss, T Eck, B Hart, S Tummalapalli… - PLoS Neglected …, 2022 - journals.plos.org
Filariasis, caused by a family of parasitic nematodes, affects millions of individuals throughout the tropics and is a major cause of acute and chronic morbidity. Current drugs are largely …
Number of citations: 1 journals.plos.org
A Li, W Zheng, B Xiao, W Huang, M Luo, Z Liu… - Available at SSRN … - papers.ssrn.com
Manuscript Design, synthesis and biological evaluation of dual JMJD3 and HDAC inhibitors for potential cancer therapy Anqi Lia,1 Page 1 Manuscript Design, synthesis and biological …
Number of citations: 0 papers.ssrn.com

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